ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with an ethyl group, a carboxylate ester, and an acetamido group linked to a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acetamide derivative. This intermediate is further reacted with ethyl 5-ethylthiophene-3-carboxylate under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms in the dichlorophenoxy moiety with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with LiAlH₄ can produce the alcohol derivative.
Scientific Research Applications
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The dichlorophenoxy moiety is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound’s structure allows it to bind to the active site of COX-2, thereby blocking its activity and reducing inflammation. Additionally, the thiophene ring may interact with other biological pathways, contributing to its overall effects.
Comparison with Similar Compounds
Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-ethylthiophene-3-carboxylate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
2,4-Dichlorophenoxyacetamide: Shares the dichlorophenoxy moiety but lacks the thiophene ring, resulting in different chemical properties and biological activities.
Thiophene-3-carboxylate derivatives: Compounds with similar thiophene structures but varying substituents, leading to diverse applications in materials science and pharmaceuticals.
The uniqueness of this compound lies in its combination of the dichlorophenoxy and thiophene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-3-11-8-12(17(22)23-4-2)16(25-11)20-15(21)9-24-14-6-5-10(18)7-13(14)19/h5-8H,3-4,9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMXPLWOHYPHQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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